Unique Dual Halogenation Pattern Enables Orthogonal Reactivity for Complex Molecule Synthesis
6-Bromo-3-chloro-4-hydroxy-2-methylquinoline contains both a bromine atom at the 6-position and a chlorine atom at the 3-position, providing two chemically distinct sites for sequential functionalization via palladium-catalyzed cross-coupling reactions. In contrast, the common analog 6-Bromo-4-hydroxy-2-methylquinoline (CAS 103030-28-0) possesses only a single halogen handle, limiting its utility to a single coupling event and rendering it unsuitable for synthetic routes requiring orthogonal reactivity .
| Evidence Dimension | Number of orthogonal reactive halogens for cross-coupling |
|---|---|
| Target Compound Data | 2 (6-Bromo and 3-Chloro) |
| Comparator Or Baseline | 6-Bromo-4-hydroxy-2-methylquinoline (CAS 103030-28-0) with 1 halogen (6-Bromo) |
| Quantified Difference | +1 reactive site |
| Conditions | Structural analysis of chemical composition |
Why This Matters
This enables the construction of more complex molecular architectures, such as the diarylquinoline core of bedaquiline, a feature not achievable with mono-halogenated analogs, directly impacting synthetic route feasibility and procurement decisions.
